molecular formula C13H11ClO4S B1352860 [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride CAS No. 521980-26-7

[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride

Cat. No.: B1352860
CAS No.: 521980-26-7
M. Wt: 298.74 g/mol
InChI Key: OKUIQFDHDUXTFO-UHFFFAOYSA-N
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Description

[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride: is an organic compound with the molecular formula C13H11ClO4S and a molecular weight of 298.75 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride typically involves the reaction of 3-(2-Methoxyphenoxy)phenol with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For example, reaction with an amine would yield a sulfonamide .

Scientific Research Applications

Chemistry: In chemistry, [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides , which are important intermediates in pharmaceutical synthesis .

Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity of these molecules, making it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism by which [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride exerts its effects involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically proceeds through a nucleophilic substitution mechanism , where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Molecular Targets and Pathways: The molecular targets of this compound are typically nucleophilic sites on biomolecules or other organic compounds. The pathways involved in its reactions are primarily those of nucleophilic substitution .

Comparison with Similar Compounds

  • [3-(2-Methoxyphenoxy)phenyl]sulfonamide
  • [3-(2-Methoxyphenoxy)phenyl]sulfonic acid
  • [3-(2-Methoxyphenoxy)phenyl]sulfonate esters

Uniqueness: What sets [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride apart from its similar compounds is its reactivity as a sulfonyl chloride. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

3-(2-methoxyphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUIQFDHDUXTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392916
Record name 3-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521980-26-7
Record name 3-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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